Antiproliferative IC₅₀ Profile Across Three Human Carcinoma Cell Lines: 9β-Hydroxyparthenolide vs. Parthenolide
In a direct MTT assay comparison within the same study (Aati et al. 2021, Table 3), 9β-hydroxyparthenolide (compound 5) exhibited IC₅₀ values of 83.7 ± 0.3 µM (A549 lung carcinoma), 121.4 ± 3.2 µM (LoVo colon carcinoma), and 75.0 ± 5.3 µM (MCF-7 breast carcinoma) after 48 h treatment, with doxorubicin positive control showing 0.98, 5.5, and 2.3 µM respectively [1]. By cross-study comparison, parthenolide—tested under comparable MTT conditions against A549 cells—yields IC₅₀ values in the range of 2.5–6.5 µM [2][3]. This represents an approximately 13- to 33-fold lower antiproliferative potency for 9β-hydroxyparthenolide relative to parthenolide, a difference attributable to the C9-hydroxyl modification that reduces electrophilic character of the α-methylene-γ-lactone while simultaneously introducing a derivatization site not present in the parent scaffold [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) against human cancer cell lines in MTT assay |
|---|---|
| Target Compound Data | 9β-Hydroxyparthenolide: A549 = 83.7 ± 0.3 µM; LoVo = 121.4 ± 3.2 µM; MCF-7 = 75.0 ± 5.3 µM (48 h) |
| Comparator Or Baseline | Parthenolide (literature cross-study): A549 IC₅₀ = 2.53–6.5 µM (various MTT studies, 24–48 h); Doxorubicin (same-plate control): A549 = 0.98 ± 0.02 µM; LoVo = 5.5 ± 0.5 µM; MCF-7 = 2.3 ± 0.1 µM |
| Quantified Difference | 9β-Hydroxyparthenolide is 13- to 33-fold less potent than parthenolide against A549 cells; 33- to 53-fold less potent than doxorubicin across the three cell lines |
| Conditions | A549 (lung), MCF-7 (breast), LoVo (colon) human carcinoma cell lines; MTT colorimetric assay; 48 h treatment; serial dilution 1–30 µM; 0.1% DMSO vehicle control; n=3 |
Why This Matters
The reduced direct cytotoxicity of 9β-hydroxyparthenolide relative to parthenolide indicates a distinct structure–activity relationship that may translate to a wider therapeutic window and lower non-specific toxicity, making it a preferred starting scaffold when C9-directed derivatization is intended rather than purchasing parthenolide and attempting de novo C–H oxidation.
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- [2] Moeng, S.; Son, S.W.; Seo, H.A.; Lee, J.S.; Kim, C.K.; Kuh, H.J.; Park, J.K. MicroRNA-107 Targets IKBKG and Sensitizes A549 Cells to Parthenolide. Anticancer Res. 2018, 38 (11), 6307–6314. View Source
- [3] Parada-Turska, J.; Paduch, R.; Majdan, M.; Kandefer-Szerszeń, M.; Rzeski, W. Antiproliferative Activity of Parthenolide against Three Human Cancer Cell Lines and Human Umbilical Vein Endothelial Cells. Pharmacol. Rep. 2007, 59 (2), 233–237. View Source
